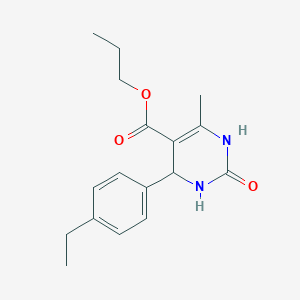![molecular formula C17H18BrNOS B4968150 N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4968150.png)
N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as BMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMTA is a thioamide derivative of 4-bromo-3-methylacetanilide, which is a non-steroidal anti-inflammatory drug.
作用机制
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins that contribute to inflammation and pain. This compound may also inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, analgesic, antitumor, and antifungal activities in vitro and in vivo. In animal studies, this compound has been found to reduce inflammation and pain, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. This compound has also been shown to have low toxicity and favorable pharmacokinetic properties.
实验室实验的优点和局限性
One advantage of N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is its structural similarity to non-steroidal anti-inflammatory drugs, which allows for easy comparison and evaluation of its anti-inflammatory and analgesic activities. Another advantage is its low toxicity and favorable pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, this compound can be used as a building block for the synthesis of novel organic materials with potential applications in electronics, optoelectronics, and energy storage. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of this compound as a therapeutic agent and building block for novel organic materials.
合成方法
The synthesis of N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction between 4-bromo-3-methylacetanilide and 2-methylbenzyl mercaptan in the presence of a catalyst such as triethylamine. The reaction occurs through the substitution of the bromine atom in the 4-bromo-3-methylacetanilide with the thiol group of 2-methylbenzyl mercaptan, resulting in the formation of this compound. The purity of this compound can be improved through recrystallization or column chromatography.
科学研究应用
N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential anti-inflammatory and analgesic agent due to its structural similarity to non-steroidal anti-inflammatory drugs. In pharmacology, this compound has been studied for its potential antitumor and antifungal activities. In materials science, this compound has been used as a building block for the synthesis of novel organic materials.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-12-5-3-4-6-14(12)10-21-11-17(20)19-15-7-8-16(18)13(2)9-15/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBIWVSNWNPIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4968069.png)

amine oxalate](/img/structure/B4968074.png)
![N-benzyl-1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4968091.png)
![N-(4-bromo-2-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4968106.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968113.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4968120.png)
![N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4968128.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)
![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4968135.png)
![N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4968148.png)
![9-[2-(2-methylphenoxy)ethyl]-8-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968169.png)
![1-(4-bromobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4968179.png)
![4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}morpholine](/img/structure/B4968182.png)